molecular formula C19H22O4 B1219091 Dehydrocrotonin CAS No. 72548-29-9

Dehydrocrotonin

Cat. No.: B1219091
CAS No.: 72548-29-9
M. Wt: 314.4 g/mol
InChI Key: PHTWCRQCDPNVLQ-FVHUFZOMSA-N
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Description

Dehydrocrotonin is a natural product found in Croton cajucara with data available.

Scientific Research Applications

Antiulcerogenic Activity

Dehydrocrotonin has been studied for its antiulcerogenic properties. In a study involving mice, it was found that this compound did not alter gastric volume but modified the pH and total acid concentration of gastric juice. The compound was shown to increase the release of prostaglandin E2, which is associated with protective factors for the gastric mucosa, while also exhibiting non-competitive antagonism of histamine and muscarinic receptors .

Analgesic Effects

Trans-dehydrocrotonin (DCTN), a variant of this compound, demonstrated significant analgesic effects in various animal models. It exhibited strong antinociceptive activity against acetic acid-induced abdominal writhing, with an effective dose (ED50) calculated at 44.88 mg/kg. Higher doses resulted in mild central nervous system depressant activities, indicating its potential as a peripheral analgesic agent without significant central side effects .

Anticancer and Antioestrogenic Effects

Research has indicated that this compound possesses anticancer properties, particularly as an antioestrogen. In studies involving immature rats, this compound effectively prevented estrogen-induced increases in uterine weight and vaginal openings, suggesting its potential utility in breast cancer treatment . The compound's ability to inhibit cell proliferation in breast cancer cell lines warrants further investigation into its mechanisms of action.

Hypolipidemic and Hypoglycemic Effects

This compound has also been associated with hypolipidemic and hypoglycemic effects. Studies have shown that it can lower lipid levels and improve glucose metabolism, making it a candidate for managing metabolic disorders .

Case Study on Antiulcerogenic Mechanism

A study assessed the mechanisms behind the antiulcerogenic activity of this compound using a pylorus-ligated mouse model. The results indicated that while this compound did not promote healing in induced gastric ulcers, it significantly influenced gastric secretions and increased protective factors like prostaglandins .

Case Study on Analgesic Activity

In an experimental setup involving various doses of trans-dehydrocrotonin, researchers observed dose-dependent analgesic effects in rodents. The data indicated that while lower doses provided minimal relief, higher doses significantly reduced pain responses in acetic acid-induced writhing tests .

Summary of Pharmacological Effects

PropertyMechanism/EffectReference
AntiulcerogenicIncreases PGE2 release; modifies gastric pH
AnalgesicStrong antinociceptive; ED50 = 44.88 mg/kg
AnticancerPrevents estrogen effects; inhibits cell proliferation
HypolipidemicLowers lipid levels; improves glucose metabolism

Dosing and Effects Summary

Dose (mg/kg)Effect on Pain ResponseCNS ActivityReference
25Minimal analgesiaNo significant effect
50Moderate analgesiaMild CNS depressant
100Strong analgesiaMild to moderate depressant

Properties

CAS No.

72548-29-9

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione

InChI

InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15?,16+,17-,19-/m1/s1

InChI Key

PHTWCRQCDPNVLQ-FVHUFZOMSA-N

SMILES

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C

Isomeric SMILES

C[C@@H]1CCC2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C

Canonical SMILES

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C

Synonyms

dehydrocrotonin
trans-dehydrocrotonin

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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